molecular formula C8H10N2O2 B13132789 2-Amino-1-(pyridin-3-yl)ethylformate

2-Amino-1-(pyridin-3-yl)ethylformate

Cat. No.: B13132789
M. Wt: 166.18 g/mol
InChI Key: CMFLDUOHLUKYHT-UHFFFAOYSA-N
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Description

Contextualization within Amino Alcohol and Formate (B1220265) Ester Chemistry

The molecule can be deconstructed into two primary functional arrangements: an amino alcohol derivative and a formate ester.

Amino Alcohols: These are organic compounds containing both an amine and an alcohol functional group. The proximity of these groups can lead to unique chemical properties and reactivity, including intramolecular hydrogen bonding which can influence their physical properties and conformational preferences. They are crucial building blocks in the synthesis of more complex molecules, particularly in pharmaceuticals and natural products. The synthesis of pyridines from amino alcohols is a known transformation in organic chemistry. researchgate.net

Formate Esters: Formate esters, with the general formula HCOOR, are the simplest type of carboxylic acid esters. wikipedia.org They are known for being less stable than other common esters like acetates. wikipedia.org Formate esters can be synthesized through various methods, including the acid-catalyzed transesterification of alcohols with ethyl formate or the direct esterification of alcohols with formic acid. nih.gov They are valuable intermediates in organic synthesis and have been studied in the context of low-temperature methanol (B129727) synthesis. acs.org The esterification of amino alcohols to produce their corresponding esters can sometimes be complex, as heating the amino alcohol with a carboxylic acid can lead to amide formation instead of the desired ester. google.com

Interactive Data Table: Comparison of Functional Group Properties
FeatureAmino AlcoholsFormate Esters
Key Functional Groups Amine (-NH2), Alcohol (-OH)Ester (-OCHO)
Typical Reactivity Nucleophilic (amine), Nucleophilic/Electrophilic (alcohol)Electrophilic at carbonyl carbon, susceptible to hydrolysis
Intramolecular Forces Hydrogen Bonding (strong)Dipole-Dipole (moderate)
Common Synthetic Precursors Aldehydes, Ketones, Amino AcidsAlcohols, Formic Acid, other Formate Esters
Role in Synthesis Chiral auxiliaries, building blocks for heterocyclesFormylating agents, protecting groups, synthetic intermediates

Significance of Pyridine-Containing Scaffolds in Synthetic Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is pervasive in medicinal chemistry, agrochemicals, and materials science. wikipedia.org It is an isostere of benzene, where one CH group is replaced by a nitrogen atom, altering the electronic properties of the ring significantly. nih.gov

The nitrogen atom makes the pyridine ring electron-deficient and basic (pKa of the conjugate acid is ~5.2). wikipedia.org This electronic nature influences its reactivity in substitution reactions and its ability to coordinate to metal centers. Pyridine and its derivatives are central components in a vast number of FDA-approved drugs and bioactive natural products, where the pyridine motif can enhance biochemical potency, improve metabolic stability, or address issues of protein-binding. nih.govdovepress.com The functionalization of pyridine scaffolds is a major area of research, with numerous methods developed for introducing substituents at various positions on the ring to modulate biological activity and physical properties. bgu.ac.ilnih.govresearchgate.net

Interactive Data Table: Examples of Bioactive Pyridine Scaffolds
Compound ClassExampleSignificance
Vitamins Niacin (Vitamin B3), Pyridoxine (Vitamin B6)Essential for metabolic processes. dovepress.com
Alkaloids NicotineNatural product with well-known physiological effects. researchgate.net
Pharmaceuticals SulfapyridineAn early antibacterial drug. nih.gov
Herbicides Paraquat, DiquatWidely used agricultural chemicals derived from pyridine. wikipedia.org

Current Research Gaps and Opportunities in 2-Amino-1-(pyridin-3-yl)ethylformate Studies

The primary research gap concerning this compound is the lack of dedicated studies on its synthesis, characterization, and potential applications. The scientific literature provides ample information on its constituent fragments, but the molecule as a whole remains largely unexplored.

Opportunities for future research include:

Synthesis and Characterization: Developing an efficient and selective synthetic route to this compound from its amino alcohol precursor would be the first critical step. This would involve optimizing esterification conditions to favor O-acylation over potential N-acylation of the primary amine. Full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be necessary to confirm its structure and purity.

Reactivity Studies: Investigating the chemical reactivity of the compound would be a fruitful area of research. This could include exploring the relative reactivity of the amine and ester groups, its potential as a ligand for metal catalysis, or its use as a building block in the synthesis of more complex heterocyclic systems.

Medicinal Chemistry Exploration: Given the prevalence of the pyridine scaffold in drug discovery, the compound could be investigated as a novel fragment or lead compound. dovepress.com The combination of a basic nitrogen in the pyridine ring, a primary amine, and a hydrolyzable ester group provides multiple points for interaction with biological targets or for derivatization to create a library of related compounds for screening.

The study of this compound offers a chance to bridge the well-understood chemistry of its components to explore a new chemical entity with potential applications in synthetic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(2-amino-1-pyridin-3-ylethyl) formate

InChI

InChI=1S/C8H10N2O2/c9-4-8(12-6-11)7-2-1-3-10-5-7/h1-3,5-6,8H,4,9H2

InChI Key

CMFLDUOHLUKYHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(CN)OC=O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Amino 1 Pyridin 3 Yl Ethylformate

Retrosynthetic Analysis of the 2-Amino-1-(pyridin-3-yl)ethylformate Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection targets the formate (B1220265) ester bond. This C–O bond cleavage is a standard retrosynthetic step for esters, leading to the precursor alcohol, 2-Amino-1-(pyridin-3-yl)ethanol (B1274046), and a formic acid equivalent. amazonaws.com

A subsequent disconnection on the 1,2-amino alcohol framework of 2-Amino-1-(pyridin-3-yl)ethanol suggests a carbon-carbon bond cleavage. This leads back to two key synthons: an electrophilic synthon derived from pyridine-3-carboxaldehyde and a nucleophilic one-carbon synthon carrying an amino group, such as a cyanide or nitromethane (B149229) anion. This analysis identifies pyridine-3-carboxaldehyde as a crucial starting material for building the core structure.

Approaches to the 2-Amino-1-(pyridin-3-yl)ethanol Core

The synthesis of the 2-Amino-1-(pyridin-3-yl)ethanol precursor is pivotal and can be achieved through various methods, which can be broadly categorized into chiral and non-stereoselective routes.

The generation of specific enantiomers of 2-Amino-1-(pyridin-3-yl)ethanol is critical for applications where stereochemistry is important. Chiral 1,2-amino alcohols are valuable scaffolds in medicinal chemistry. researchgate.netresearchgate.net Several asymmetric methods can be employed:

Asymmetric Transfer Hydrogenation: A highly effective method involves the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines. nih.gov This approach can produce chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee) and high yields. nih.gov

Chiral Oxaborolidine Catalyzed Reduction: The reduction of an appropriate α-substituted ketone, such as 2-chloro-1-(pyridin-3-yl)ethanone, using borane (B79455) catalyzed by a chiral oxaborolidine (Corey-Bakshi-Shibata catalyst) can yield a chiral chloro-alcohol. taylorfrancis.com Subsequent reaction with an ammonia (B1221849) source produces the desired chiral amino alcohol. taylorfrancis.com

Biocatalytic Reduction: The use of enzymes, such as ketoreductases or dehydrogenases, offers a green and highly selective method for the asymmetric reduction of a corresponding α-amino ketone or α-azido ketone to the desired chiral amino alcohol. mdpi.com

These methods provide access to either the (R) or (S) enantiomer by selecting the appropriate catalyst or biocatalyst.

When a racemic mixture of the amino alcohol is sufficient, several classical organic reactions can be utilized. These routes are often more straightforward and use less expensive reagents than their chiral counterparts.

Reduction of α-Nitro Alcohols: The Henry reaction between pyridine-3-carboxaldehyde and nitromethane yields 1-(pyridin-3-yl)-2-nitroethanol. Subsequent reduction of the nitro group, typically using catalytic hydrogenation (e.g., with Raney nickel or Pd/C), affords racemic 2-Amino-1-(pyridin-3-yl)ethanol. google.com

Cyanohydrin Pathway: The addition of a cyanide source (e.g., NaCN or TMSCN) to pyridine-3-carboxaldehyde forms the corresponding cyanohydrin. The nitrile group can then be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to give the target amino alcohol.

Reduction of α-Amino Ketones: The direct reduction of racemic 2-amino-1-(pyridin-3-yl)ethanone (B7795898) with a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄) will produce the racemic amino alcohol.

Pyridine-3-carboxaldehyde, also known as nicotinaldehyde, is a commercially available and versatile starting material for constructing the 2-Amino-1-(pyridin-3-yl)ethanol core. wikipedia.org Its aldehyde functionality allows for several key bond-forming reactions:

Nucleophilic Addition: It readily undergoes nucleophilic addition with cyanide or nitromethane anions to form the carbon backbone of the target molecule, as described in the non-stereoselective routes. wikipedia.org

Starting Point for α-Haloketones: Pyridine-3-carboxaldehyde can be converted into derivatives like 1-(pyridin-3-yl)ethanone, which can then be halogenated at the alpha position to form an α-haloketone. This intermediate is a precursor for both chiral and non-chiral syntheses of the amino alcohol.

The following table summarizes the key synthetic transformations starting from Pyridine-3-carboxaldehyde.

Table 1: Synthetic Routes to 2-Amino-1-(pyridin-3-yl)ethanol from Pyridine-3-carboxaldehyde
Reaction Pathway Key Intermediates Final Step Stereochemistry
Henry Reaction 1-(Pyridin-3-yl)-2-nitroethanol Reduction of nitro group Racemic
Cyanohydrin Formation 2-Hydroxy-2-(pyridin-3-yl)acetonitrile Reduction of nitrile group Racemic
Asymmetric Synthesis 2-Azido-1-(pyridin-3-yl)ethanone Asymmetric reduction of ketone, then reduction of azide Enantioselective

Modern synthetic chemistry offers advanced methodologies for the construction of amino alcohols. One such approach is the acceptorless dehydrogenative coupling reaction. A novel, one-step synthesis of substituted pyridines has been achieved by the coupling of γ-aminoalcohols with secondary alcohols, catalyzed by a ruthenium pincer complex. nih.gov While this specific example produces the pyridine (B92270) ring itself, the principles of dehydrogenative coupling are being increasingly applied to C-C and C-N bond formation, representing a frontier in efficient synthesis. nih.gov Furthermore, biocatalytic methods, which utilize isolated enzymes or whole-cell systems, are gaining prominence for synthesizing chiral amino alcohols due to their high selectivity, mild reaction conditions, and environmental benefits. mdpi.com

Formate Ester Formation from the 2-Amino-1-(pyridin-3-yl)ethanol Precursor

The final step in the synthesis is the esterification of the 2-Amino-1-(pyridin-3-yl)ethanol precursor to yield the formate ester. This can be accomplished through several methods:

Fischer Esterification: The most direct method involves reacting the amino alcohol with an excess of formic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and water is typically removed to drive the equilibrium towards the product.

Reaction with Formamide (B127407): Simple aliphatic alcohols can react with formamide at elevated temperatures (100-130 °C) to yield formate esters. nih.gov This method avoids the need for a strong acid catalyst, which could be beneficial given the presence of the basic pyridine and amino groups in the precursor.

Enzymatic Esterification: Lipases are effective catalysts for esterification reactions under mild conditions. mdpi.commdpi.com Using an immobilized lipase (B570770), such as Novozym 435, the reaction between the alcohol and formic acid can proceed with high conversion rates. mdpi.commdpi.com This approach is environmentally friendly and highly chemoselective, minimizing side reactions.

The choice of method depends on factors such as scale, desired purity, and sensitivity of the substrate to harsh conditions.

Table 2: Comparison of Formate Ester Formation Methods

Method Reagents Typical Conditions Advantages
Fischer Esterification Formic acid, H₂SO₄ (cat.) Reflux, water removal Simple, inexpensive reagents
Formamide Reaction Formamide 100-130 °C No strong acid required
Enzymatic Esterification Formic acid, Immobilized Lipase Mild temperature (e.g., 40 °C), organic solvent High selectivity, mild conditions, reusable catalyst mdpi.commdpi.com

Direct Esterification with Formic Acid and Derivatives

Alternative formylating agents can provide milder conditions and higher yields. Reagents such as 2,2,2-trifluoroethyl formate have been used for the formylation of alcohols and amines, often resulting in high yields of the corresponding formylated products. researchgate.net Another innovative, metal-free approach involves the use of carbon dioxide as a C1 building block in conjunction with a reducing agent like sodium borohydride (NaBH₄). acs.org This system can generate formic acid in situ, which then catalyzes the O-formylation of alcohols. acs.org This autocatalytic process is noteworthy as the quantity of the formic acid catalyst increases during the reaction, leading to an acceleration of the reaction rate. acs.org

Transesterification Processes

Transesterification is an alternative strategy for forming the formate ester. This process involves reacting the parent alcohol, 2-Amino-1-(pyridin-3-yl)ethanol, with a simple formate ester, such as methyl formate or ethyl formate, in the presence of an acid or base catalyst. The equilibrium is typically driven towards the product by using a large excess of the starting formate ester or by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol).

Recent metal-free approaches have utilized stable silyl (B83357) and boryl formates as transfer agents for the O-formylation of alcohols. acs.org These intermediates are generated from CO₂ and a reducing agent, and subsequently react with the alcohol in what can be considered a transesterification reaction to yield the desired formate ester. acs.org This method avoids the direct use of corrosive formic acid and can proceed under relatively mild conditions.

Enzymatic Esterification Approaches

Biocatalysis offers a highly selective and environmentally benign route to ester synthesis. Enzymes, particularly lipases, are widely used for esterification and transesterification reactions due to their high chemo-, regio-, and enantioselectivity. For the synthesis of this compound, a lipase could selectively catalyze the acylation of the hydroxyl group without affecting the amino group.

Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a highly effective catalyst for the synthesis of a wide range of esters, including those with pyridine moieties. researchgate.netnih.gov Enzymatic methods avoid the need for protecting groups and typically proceed under mild conditions, reducing the formation of byproducts. nih.govnih.gov The efficiency of the enzymatic reaction is influenced by several factors, including the choice of solvent, temperature, and the molar ratio of the substrates. nih.gov

ParameterOptimal Condition for Pyridine Ester Synthesis nih.gov
Enzyme Novozym 435 (60 mg)
Solvent n-Hexane (5.0 mL)
Substrates Nicotinic acids (0.4 mmol) to alcohols (0.2 mmol)
Molar Ratio (Acid:Alcohol) 2:1
Dehydrating Agent Molecular Sieve 3A (0.25 g)
Temperature 50 °C
Reaction Time 48 h
Agitation 150 rpm

This interactive table summarizes optimized conditions for the enzymatic synthesis of pyridine esters using Novozym 435, which could be adapted for the synthesis of this compound.

Catalyst-Free Formylation Techniques for Related Amine Formylation

While the target molecule is a formate ester (O-formylation), the methodologies for amine formylation (N-formylation) are relevant, particularly concerning chemoselectivity. Catalyst-free methods for N-formylation have been developed to avoid toxic or expensive catalysts. researchgate.net For instance, carbohydrates like D-glucose have been used as a C1 synthon for the N-formylation of amines under metal-free conditions, employing an oxidant such as tert-butyl hydroperoxide (TBHP). organic-chemistry.org

When synthesizing this compound, the key is to favor O-formylation over N-formylation. Using formic acid without a catalyst often leads to the formation of the ammonium (B1175870) formate salt at the amine group. To achieve selective O-formylation, the amine group may require a temporary protecting group, or reaction conditions must be carefully chosen to exploit the different nucleophilicities of the hydroxyl and amino groups. The autocatalytic method using CO₂ and NaBH₄ has shown success in the O-formylation of alcohols, suggesting a potential pathway for selective synthesis. acs.org

Convergent and Divergent Synthetic Pathways to this compound

The strategic construction of this compound can be envisioned through both convergent and divergent synthetic plans.

A convergent synthesis would involve the separate preparation of key fragments of the molecule, which are then combined in a final step. For a relatively small molecule like this, a convergent approach is less common. However, one could hypothetically synthesize a 2-aminoethylformate synthon and a pyridin-3-yl organometallic reagent and couple them.

A divergent synthesis is a more practical and efficient strategy for creating a library of related compounds, including the target molecule. nih.gov This approach begins with a common intermediate that can be modified in various ways to produce a range of structurally related products.

A plausible divergent pathway could start from 3-acetylpyridine. This precursor could be subjected to a sequence of reactions to generate the key intermediate, 2-Amino-1-(pyridin-3-yl)ethanol. From this intermediate, a divergent approach can be employed:

O-Formylation: Reaction with a formylating agent yields the target compound, this compound.

N-Acylation: The primary amine can be acylated with various acid chlorides or anhydrides.

O-Acylation: The hydroxyl group can be esterified with other carboxylic acids.

N-Alkylation: The amine can be alkylated under appropriate conditions.

This strategy allows for the rapid generation of a diverse set of derivatives from a single, readily accessible intermediate, facilitating structure-activity relationship studies.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and environmental impact. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, and reactant stoichiometry. researchgate.netnih.gov

For chemical synthesis , such as direct esterification, an optimization study might involve screening various acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), varying the reaction temperature, and adjusting the molar ratio of formic acid to the amino alcohol. researchgate.net The choice of solvent is also critical, as it can influence reactant solubility and reaction rates.

For enzymatic synthesis , optimization involves a different set of parameters. A study on the synthesis of pyridine esters using Novozym 435 systematically evaluated the type and dosage of the enzyme, solvent, molar ratio of substrates, amount of dehydrating agent (molecular sieves), rotation speed, temperature, and reaction time to achieve a yield of up to 99%. nih.gov Such a systematic approach would be directly applicable to optimizing the enzymatic synthesis of this compound.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄ (cat.)Toluene110 (Reflux)12Low
2Novozym 435n-Hexane4048Moderate
3Novozym 435n-Hexane5048High
4Novozym 435Acetonitrile5048Moderate
5in situ HCOOH from CO₂/NaBH₄THF2524Moderate-Good

This interactive table presents a hypothetical optimization study for the synthesis of this compound, comparing different synthetic methods and conditions based on principles from related literature. researchgate.netacs.orgnih.gov

Ultimately, the ideal synthetic route and optimized conditions will depend on the desired scale, purity requirements, and economic and environmental considerations.

Chemical Reactivity and Transformation Pathways of 2 Amino 1 Pyridin 3 Yl Ethylformate

Hydrolytic Cleavage of the Formate (B1220265) Ester Moiety

The ester linkage in 2-Amino-1-(pyridin-3-yl)ethylformate is a key site for reactivity, particularly through hydrolysis, which breaks the ester bond to yield formic acid and 2-amino-1-(pyridin-3-yl)ethanol (B1274046). This process can be catalyzed by acids, bases, or enzymes.

Acid-catalyzed hydrolysis of esters is a reversible process, essentially the reverse of Fischer esterification. chemistrysteps.com For this compound, the reaction proceeds typically via an AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the 2-amino-1-(pyridin-3-yl)ethanol moiety is eliminated as the leaving group, and subsequent deprotonation of the resulting protonated formic acid regenerates the acid catalyst. chemistrysteps.comoup.com

The equilibrium nature of this reaction means that driving it to completion requires specific conditions, such as using a large excess of water. chemistrysteps.com The rate of hydrolysis is dependent on the concentration of the hydrogen ion catalyst. researchgate.net

Table 1: Key Steps in Acid-Catalyzed Hydrolysis (AAC2 Mechanism)

Step Description
1. Protonation The carbonyl oxygen of the formate ester is protonated by an acid catalyst (e.g., H₃O⁺).
2. Nucleophilic Attack A water molecule attacks the now highly electrophilic carbonyl carbon.
3. Tetrahedral Intermediate Formation A tetrahedral intermediate is formed.
4. Proton Transfer A proton is transferred from the attacking water molecule to the oxygen of the alcohol moiety.
5. Elimination The alcohol, 2-amino-1-(pyridin-3-yl)ethanol, is eliminated as a leaving group.

| 6. Deprotonation | The protonated formic acid is deprotonated, regenerating the acid catalyst and yielding formic acid. |

Table 2: Comparison of Acid- vs. Base-Catalyzed Hydrolysis

Feature Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification)
Catalyst Catalytic amount of strong acid (e.g., HCl, H₂SO₄) Stoichiometric amount of strong base (e.g., NaOH, KOH)
Reversibility Reversible Irreversible chemistrysteps.com
Mechanism AAC2 BAC2
Key Intermediate Protonated tetrahedral intermediate Tetrahedral alkoxide intermediate
Final Products Formic acid + 2-amino-1-(pyridin-3-yl)ethanol Formate salt + 2-amino-1-(pyridin-3-yl)ethanol

| Driving Force | Use of excess water | Irreversible deprotonation of the carboxylic acid chemistrysteps.com |

Enzymatic hydrolysis offers a highly specific and efficient method for cleaving the formate ester under mild conditions. Enzymes such as lipases and formate dehydrogenase can catalyze this transformation.

Lipases : These enzymes are widely used for ester synthesis and hydrolysis. nih.gov The reaction mechanism involves the formation of an acyl-enzyme complex at the active site (commonly a serine hydroxyl group), which is then attacked by a nucleophile like water to complete the hydrolysis. mdpi.comresearchgate.net The efficiency of lipase-catalyzed hydrolysis can be influenced by factors such as temperature, pH, and the solvent system used. nih.gov

Formate Dehydrogenase (FDH) : This enzyme offers a novel pathway for the cleavage of formate esters. google.com Unlike hydrolases, the FDH-catalyzed reaction splits the ester into an alcohol and carbon dioxide. The escape of gaseous CO₂ from the reaction mixture shifts the equilibrium irreversibly, leading to a quantitative conversion. This method is noted for its high specificity and efficiency, operating optimally in a pH range of 6-8, which helps to avoid non-enzymatic acid- or base-catalyzed cleavage. google.com

Nucleophilic Reactions Involving the Amine Functionality

The primary amino group (-NH₂) in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This makes it susceptible to reactions with a wide range of electrophiles.

Acylation : The primary amine readily reacts with acylating agents like acid chlorides and acid anhydrides in a process known as nucleophilic acylation. byjus.comorgoreview.com The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form a stable N-substituted amide. orgoreview.com These reactions are typically rapid and high-yielding, and are often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). orgoreview.comlibretexts.org

Alkylation : The amine can also be alkylated by reacting it with alkyl halides via a nucleophilic aliphatic substitution (SN2) reaction. wikipedia.org However, direct alkylation of primary amines is often difficult to control and can lead to poor yields of the desired secondary amine. masterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, causing it to compete for the remaining alkyl halide. jove.com This can result in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, a process known as polyalkylation. wikipedia.orgjove.com

Table 3: Common Electrophiles for Amine Functionalization

Reaction Type Electrophile Class Example Reagent Product Functional Group
Acylation Acid Chlorides Acetyl chloride N-substituted Amide
Acid Anhydrides Acetic anhydride N-substituted Amide
Esters Ethyl acetate N-substituted Amide

| Alkylation | Alkyl Halides | Methyl iodide | Secondary/Tertiary Amine, Quaternary Salt |

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. derpharmachemica.comjetir.org This reaction is a cornerstone of amine chemistry and proceeds through a two-step mechanism: nucleophilic addition followed by dehydration. researchgate.net

The reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon. wikipedia.org This initial attack forms a zwitterionic intermediate that quickly undergoes a proton transfer to yield a neutral carbinolamine (hemiaminal). nih.govlibretexts.org In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond of the imine. libretexts.org The entire process is reversible, and the formation of the Schiff base can be driven to completion by removing the water formed during the reaction. wikipedia.org

Aminolysis Reactions of the Formate Ester

The formate ester in this compound is susceptible to nucleophilic attack, particularly by amines, in a process known as aminolysis. This reaction proceeds via a nucleophilic acyl substitution mechanism. Aminolysis can occur either intermolecularly, with an external amine, or intramolecularly, involving the compound's own primary amino group.

The general mechanism for the aminolysis of an ester involves the nucleophilic addition of an amine to the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com The subsequent collapse of this intermediate eliminates the alkoxy group, in this case, the 2-amino-1-(pyridin-3-yl)ethanolate moiety, to yield a formamide (B127407). However, given that the leaving group would be an amino alcohol, the reaction is more likely to proceed by cleavage of the C-O bond of the original ester, with the formate group being transferred to the attacking amine.

Computational studies on the aminolysis of methylformate with ammonia (B1221849) indicate that the reaction can proceed through either a stepwise or a concerted mechanism, which have similar activation energies. nih.gov The presence of a second amine molecule acting as a general base catalyst significantly lowers the activation energy for the stepwise mechanism. nih.gov

For this compound, the primary amino group is positioned to potentially act as an intramolecular nucleophile, which could lead to a cyclic product or rearrangement, although this is sterically less favorable. More commonly, intermolecular aminolysis would occur with external amines. The efficiency of this reaction is generally lower than with more reactive acylating agents like acyl chlorides, due to the relatively poor leaving group nature of the alcohol. chemistrysteps.com

Table 1: Conditions for Aminolysis of Esters
Ester TypeAmine NucleophileConditionsProductReference
Generic Ester (RCOOR')Ammonia (NH₃)HeatingPrimary Amide (RCONH₂) chemistrysteps.com
Generic Ester (RCOOR')Primary Amine (R''NH₂)HeatingSecondary Amide (RCONHR'') chemistrysteps.com
MethylformateAmmonia (NH₃)Computational StudyFormamide nih.gov
β-Amino α,β-Unsaturated EsterVarious AminesHeatingN,N'-disubstituted urea (B33335) (via complex pathway) oup.com

Transformations of the Pyridine Nucleus in this compound

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity. The nitrogen atom's lone pair makes it basic and nucleophilic, while the ring carbons are generally resistant to electrophilic substitution but susceptible to nucleophilic attack, especially when the ring is activated. gcwgandhinagar.com

Direct C-H functionalization is a powerful tool for modifying heterocyclic scaffolds like pyridine, avoiding the need for pre-functionalized starting materials. rsc.org The electronic nature of the pyridine ring and the position of substituents heavily influence the regioselectivity of these reactions. researchgate.net For a 3-substituted pyridine like this compound, the possible sites for C-H functionalization are C-2, C-4, C-5, and C-6.

Positions C-2 and C-6 (α-positions): These positions are the most electron-deficient and are typically favored for nucleophilic attack or metallation. The proximity to the nitrogen atom makes the C-H bonds here more acidic. Reaction of 3-aminopyridine (B143674) with phenyllithium, for instance, results in exclusive substitution at the C-2 position. researchgate.net

Position C-4 (γ-position): This position is also electron-deficient and a common site for functionalization. For 3-substituted pyridines, direct C-H arylation can be directed to the C-4 position under palladium catalysis. nih.gov

Position C-5 (β-position): This position is the most electron-rich among the ring carbons and is the least favored site for nucleophilic attack but the most likely (though still difficult) site for electrophilic substitution.

The 1-(formyloxy)-2-aminoethyl side chain at the 3-position will exert both steric and electronic effects, influencing the regiochemical outcome of C-H functionalization reactions. Its bulkiness may hinder reactions at the adjacent C-2 and C-4 positions, potentially increasing selectivity for the C-6 position. mdpi.com

Table 2: Examples of Regioselective C-H Functionalization of Substituted Pyridines
Pyridine SubstrateReaction TypeReagents/CatalystPosition(s) FunctionalizedReference
3-NitropyridineArylationPd(OAc)₂/P(n-Bu)Ad₂C-4 and C-5 nih.gov
3-ChloropyridineDifunctionalization (via pyridyne)n-BuLi, Grignard reagentsC-3 and C-4 rsc.orgrsc.org
Pyridine (general)Arylation (non-directed)Pd(II)/phenanthrolineC-3 nih.gov
3-AminopyridinePhenylationPhenyllithiumC-2 researchgate.net

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system and is readily available for reactions with electrophiles. youtube.com This reactivity is central to modifying the properties and subsequent reaction pathways of the pyridine nucleus.

Protonation and Salt Formation: As a base (pKa of pyridinium (B92312) ion is ~5.2), the pyridine nitrogen will be protonated by most protic acids to form crystalline pyridinium salts. gcwgandhinagar.com

N-Alkylation: Reaction with alkyl halides leads to the formation of quaternary pyridinium salts. gcwgandhinagar.com This transformation drastically alters the electronic properties of the ring, making it highly electron-deficient and susceptible to nucleophilic attack at the α- and γ-positions.

N-Oxidation: Treatment with peroxy acids (e.g., m-CPBA) converts the pyridine to a pyridine-N-oxide. This modification activates the pyridine ring for both electrophilic substitution (at C-4) and nucleophilic substitution (at C-2 and C-6). gcwgandhinagar.com

Coordination to Metals: The nitrogen lone pair allows pyridine derivatives to act as ligands for a wide range of metal ions, forming coordination complexes. This is fundamental to their use in catalysis. nih.gov

Table 3: Reactions Involving the Pyridine Nitrogen
Reagent TypeExample ReagentProduct TypeEffect on Ring ReactivityReference
Protic AcidHCl, H₂SO₄Pyridinium SaltDeactivates towards electrophilic attack gcwgandhinagar.com
Alkyl HalideCH₃IN-Alkyl Pyridinium SaltActivates towards nucleophilic attack gcwgandhinagar.com
Peroxy Acidm-CPBAPyridine-N-OxideActivates C-4 for electrophilic attack, C-2/C-6 for nucleophilic attack gcwgandhinagar.com
Nitronium SaltNO₂BF₄N-Nitro Pyridinium SaltIntermediate for ring nitration ntnu.no

Regioselectivity and Stereochemical Control in Reactions

The presence of a chiral center in this compound introduces the element of stereocontrol to its reactivity profile. Both substrate-controlled and catalyst-controlled stereoselectivity are important considerations.

Regioselectivity: As discussed in section 3.3.1, the regioselectivity of reactions on the pyridine ring is a complex function of the electronic nature of the ring and the steric/electronic influence of the side chain. Reactions involving pyridyne intermediates, for example, show high regioselectivity that can be rationalized by the distortion of the aryne intermediate. escholarship.orgnih.gov Bulky substituents at the C-3 position can direct nucleophilic attack on N-acylpyridinium salts to the C-6 position. mdpi.com

Stereochemical Control: The existing stereocenter can direct the approach of reagents, leading to diastereoselective outcomes. This is known as substrate-controlled diastereoselectivity. For instance, in reactions that create a new stereocenter on the side chain or on the pyridine ring, one diastereomer may be formed in preference to the other. Chiral pyridyl-containing ligands are known to exert stereochemical control in metal-catalyzed reactions. nih.gov Furthermore, enantioselective reactions can be achieved using external chiral catalysts, such as a chiral Brønsted acid in the coupling of vinylpyridines, which provides stereocontrol through hydrogen bonding interactions. acs.org The combination of a chiral photocatalyst and a chiral Brønsted acid has been shown to result in cooperative stereoinduction in photocycloadditions of vinyl pyridines. nih.gov

Table 4: Factors Influencing Regio- and Stereoselectivity in Pyridine Chemistry
Reaction TypeControlling FactorObserved OutcomeReference
Nucleophilic Addition to PyridynesSubstituent-induced aryne distortionHigh regioselectivity of nucleophile addition escholarship.orgnih.gov
Nucleophilic Addition to N-Acylpyridinium SaltsBulky C-3 substituentHigh C-6 selectivity mdpi.com
Reductive Coupling of VinylpyridinesChiral Brønsted acid catalystHigh enantioselectivity acs.org
Photocycloaddition of VinylpyridinesCooperative chiral photocatalyst and chiral acidHigh enantioselectivity (matched/mismatched effects) nih.gov

Rearrangement and Degradation Pathways

Rearrangement Pathways: The structure of this compound is susceptible to several classes of rearrangement reactions, particularly under conditions that modify its functional groups. One notable potential transformation is the Hofmann rearrangement . wikipedia.org If the primary amino group is first converted to a primary amide (for example, through acylation followed by hydrolysis), treatment with reagents like bromine and sodium hydroxide (B78521) would initiate the Hofmann rearrangement. This would result in the formation of a primary amine with one less carbon atom, effectively excising a carbon from the original aminoethyl side chain. wikipedia.orgyoutube.comyoutube.com The conversion of nicotinamide (B372718) to 3-aminopyridine is a classic example of this reaction on a pyridine-containing substrate. wikipedia.org

Additionally, rearrangements involving β-amino alcohol structures are known. If the formate ester is hydrolyzed to the corresponding alcohol, activation of the hydroxyl group can lead to rearrangement, such as the transformation of substituted prolinols to 3-hydroxypiperidines. nih.gov For β-amino esters, the thermal Overman rearrangement is a known pathway to convert allylic alcohols to allylic amines, though the specific structure of the title compound is not allylic. acs.org

Degradation Pathways: The primary points of degradation for this compound are the formate ester and, under more forcing conditions, the side chain or pyridine ring.

Ester Hydrolysis: Formate esters are susceptible to hydrolysis under both acidic and basic conditions, which would yield formic acid and the parent amino alcohol, 2-amino-1-(pyridin-3-yl)ethanol. nih.gov

Oxidative Degradation: While the pyridine ring is generally robust, strong oxidizing conditions can lead to its degradation and ring-opening. The side chain is also susceptible to oxidation.

The stability of the compound is thus highly dependent on the pH and redox environment. The formate ester is the most labile functional group, with its hydrolysis being the most likely initial degradation step under many conditions.

Advanced Spectroscopic and Chromatographic Methodologies for Analysis of 2 Amino 1 Pyridin 3 Yl Ethylformate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules like 2-Amino-1-(pyridin-3-yl)ethylformate. Through a series of one- and two-dimensional experiments, it is possible to map out the entire proton and carbon framework of the molecule.

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The expected chemical shifts are influenced by factors such as electronegativity of adjacent atoms and anisotropic effects from the pyridine (B92270) ring and carbonyl group. libretexts.orgpressbooks.pub

The most deshielded proton is anticipated to be the formate (B1220265) proton (H-8), appearing as a sharp singlet significantly downfield, typically in the range of 8.0-8.2 ppm. The protons on the pyridine ring (H-2, H-4, H-5, H-6) are expected to resonate in the aromatic region, from approximately 7.2 to 8.7 ppm, with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the ethylformate substituent. The methine proton (H-7), being attached to a carbon bonded to both an oxygen atom and the pyridine ring, is expected to appear as a multiplet around 5.0-5.5 ppm. The methylene (B1212753) protons (H-1') are adjacent to the primary amine and a chiral center, which would likely render them diastereotopic, resulting in a complex multiplet pattern in the 2.8-3.5 ppm region. The primary amine protons (NH₂) typically appear as a broad singlet that can vary in chemical shift depending on solvent and concentration, and they are readily exchanged with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Pyridine H-2 8.6 - 8.7 Doublet (d) or Doublet of Doublets (dd)
Pyridine H-6 8.5 - 8.6 Doublet of Doublets (dd)
Pyridine H-4 7.7 - 7.9 Doublet of Triplets (dt)
Pyridine H-5 7.2 - 7.4 Doublet of Doublets (dd)
Formate H-8 8.0 - 8.2 Singlet (s)
Methine H-7 5.0 - 5.5 Multiplet (m)
Methylene H-1' 2.8 - 3.5 Multiplet (m)
Amine NH₂ 1.5 - 3.0 (variable) Broad Singlet (br s)

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. Carbonyl carbons of esters are typically found in the 160-180 ppm range, with formate esters appearing at the lower end of this range. pressbooks.pub The carbons of the pyridine ring resonate between 120-150 ppm. The methine carbon attached to the oxygen (C-7) is expected around 60-80 ppm, while the methylene carbon adjacent to the amine (C-1') would likely appear in the 40-55 ppm region. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Formate C=O (C-8) 160 - 165
Pyridine C-2, C-6 147 - 150
Pyridine C-4 134 - 138
Pyridine C-3 132 - 135
Pyridine C-5 123 - 125
Methine CH-O (C-7) 70 - 80
Methylene CH₂-N (C-1') 40 - 50

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton (H-7) and the methylene protons (H-1'). It would also map the connectivity between the coupled protons on the pyridine ring (H-4, H-5, H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. HSQC would be used to definitively link the proton assignments from Table 1 to the carbon assignments in Table 2, for example, connecting the methine proton signal (~5.2 ppm) to the methine carbon signal (~75 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key correlations would include the signal from the formate proton (H-8) to the methine carbon (C-7) and the formate carbonyl carbon (C-8), confirming the formate ester linkage. Correlations from the pyridine protons (H-2, H-4) to the methine carbon (C-7) would confirm the attachment point of the side chain to the ring.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic absorption frequency range. specac.com For this compound, the IR spectrum would be dominated by a very strong, sharp absorption band for the formate ester C=O stretch, expected between 1720-1740 cm⁻¹. orgchemboulder.comspectroscopyonline.com The N-H bonds of the primary amine would give rise to a pair of medium-intensity peaks (one for symmetric and one for asymmetric stretching) in the 3300-3400 cm⁻¹ region. udel.edu Strong C-O stretching bands associated with the ester linkage are also expected in the 1100-1200 cm⁻¹ region. orgchemboulder.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. udel.edu

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity
Primary Amine N-H Stretch 3300 - 3400 Medium (two bands)
Aromatic CH C-H Stretch > 3000 Medium
Aliphatic CH C-H Stretch < 3000 Medium
Formate Ester C=O Stretch 1720 - 1740 Strong, Sharp
Pyridine Ring C=C, C=N Stretch 1400 - 1600 Medium-Weak
Ester C-O Stretch 1100 - 1200 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, MS is crucial for confirming its molecular weight and providing structural insights through the analysis of its fragmentation patterns. nih.gov Ionization techniques such as Electrospray Ionization (ESI) are particularly suitable for this molecule due to its polar nature, allowing for the generation of intact protonated molecular ions [M+H]+ for analysis. nih.govunito.it

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. By measuring the mass with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₈H₁₀N₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value. The minuscule difference between these values, expressed in parts per million (ppm), serves to unequivocally confirm the compound's elemental formula.

ParameterValue
Molecular FormulaC₈H₁₀N₂O₂
Species[M+H]⁺
Calculated m/z167.08155
Hypothetical Measured m/z167.08171
Mass Error (ppm)0.96

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a technique used to further elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov In a typical MS/MS experiment for this compound, the protonated molecular ion ([M+H]⁺, m/z ≈ 167.1) is isolated and then subjected to collision-induced dissociation (CID). unito.it The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, revealing information about its functional groups and connectivity. Analysis of these pathways is fundamental to confirming the identity of the compound. nih.gov

Precursor Ion (m/z)Hypothetical Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
167.1121.1HCOOH (Formic Acid)Pyridin-3-yl-ethen-1-amine ion
167.1108.1C₂H₅O₂ (Ethyl Formate radical)3-(1-aminoethyl)pyridine cation
167.193.1C₃H₄O₂ (Ethyl formate minus CH₂)Aminomethylpyridine cation
167.178.1C₃H₇NO₂Pyridine cation

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. iitg.ac.in For this compound, chromatographic methods are vital for its purification after synthesis and for assessing its purity level.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile compounds like this compound. pharmjournal.ru Reversed-phase HPLC is typically employed, where the compound is separated based on its hydrophobic interactions with a non-polar stationary phase. Due to the presence of the pyridine ring, UV detection is an effective method for quantification. The addition of a small amount of an acid like formic acid to the mobile phase can improve peak shape by ensuring the consistent protonation of the basic nitrogen atoms in the molecule.

ParameterHypothetical Condition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Retention Time~6.8 minutes (compound-specific)

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and the presence of a polar primary amino group. nih.gov To make the compound amenable to GC analysis, a derivatization step is required to increase its volatility and thermal stability. The primary amino group can be derivatized using reagents such as alkyl chloroformates (e.g., ethyl chloroformate) or silylating agents to form N-alkoxycarbonyl or N-silyl derivatives, respectively. researchgate.netnih.gov

ParameterHypothetical Condition for Derivatized Compound
Derivatizing AgentN-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium (1.2 mL/min)
Injector Temperature250°C
Oven Program100°C (2 min hold), ramp at 10°C/min to 280°C (5 min hold)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. pharmjournal.runih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of the product. ifsc.edu.br The separation is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase. ifsc.edu.br Because the target compound contains a primary amine, ninhydrin (B49086) can be used as a staining agent for visualization, which reacts to produce a distinctively colored spot. iitg.ac.inscirp.org

ParameterHypothetical Condition
Stationary PhaseSilica Gel 60 F₂₅₄
Mobile PhaseEthyl Acetate / Methanol (B129727) / Triethylamine (8:2:0.1)
Visualization1. UV Light (254 nm) 2. Ninhydrin stain followed by heating
Hypothetical Rf (Starting Material)0.20
Hypothetical Rf (Product)0.55

Computational and Quantum Mechanical Investigations of this compound Currently Unavailable in Publicly Accessible Research

Despite a thorough search for computational chemistry and quantum mechanical studies on the chemical compound "this compound," no specific research data is publicly available to fulfill the detailed article outline requested.

Extensive searches were conducted to locate scholarly articles, datasets, and computational studies that would provide the necessary information to elaborate on the electronic structure, molecular geometry, conformational analysis, frontier molecular orbitals, electrostatic potential, dipole moment, polarisability, and reaction mechanisms of this compound. These searches included databases of scientific literature and chemical informatics.

The inquiry sought to populate a detailed article structure, including sections on Density Functional Theory (DFT) analyses, such as conformational analysis, Frontier Molecular Orbital (FMO) theory, electrostatic potential mapping, and dipole moment calculations. Additionally, information was sought regarding the elucidation of its formate ester hydrolysis mechanism through Transition State Theory.

The absence of specific studies on "this compound" prevents a scientifically accurate and informative discussion on these topics as they pertain to this particular molecule. While general principles of computational chemistry and the methodologies mentioned are well-established for a wide range of other molecules, including various pyridine derivatives, applying this general knowledge to the specific, and unstudied, case of this compound would be speculative and would not meet the standards of a scientifically rigorous article.

Therefore, the generation of the requested article with detailed research findings and data tables is not possible at this time due to the lack of foundational research on this specific compound in the public domain.

Computational Chemistry and Quantum Mechanical Investigations of 2 Amino 1 Pyridin 3 Yl Ethylformate

Reaction Mechanism Elucidation through Transition State Theory

Study of Amino Group Reactivity Profiles

There are no specific computational studies detailing the reactivity profile of the amino group in 2-Amino-1-(pyridin-3-yl)ethylformate. Generally, computational approaches like Density Functional Theory (DFT) can be used to calculate properties such as atomic charges, frontier molecular orbitals (HOMO-LUMO), and Fukui functions to predict the nucleophilicity and electrophilic sites of a molecule. For many 2-amino-pyridine derivatives, the amino group is identified as a primary nucleophilic location. nih.govresearchgate.net Such analyses for this compound would clarify how the electronic environment, influenced by the pyridin-3-yl and ethylformate groups, modulates the reactivity of its amino moiety, but this research has not been performed.

Catalytic Effects and Reaction Pathways in Silico

Information regarding the catalytic effects or in silico modeled reaction pathways involving this compound is currently unavailable. Computational studies on related heterocyclic compounds often explore reaction mechanisms, transition states, and energy profiles to understand their formation or subsequent reactions. researchgate.netnih.gov For instance, DFT calculations have been used to illustrate the energetics of reactions like the Biginelli reaction to form aminopyrimidines. researchgate.net A similar investigation for this compound could provide valuable insights into its synthesis or potential catalytic activity, representing an area ripe for future investigation.

Spectroscopic Parameter Prediction Using Computational Methods

Predictive computational methods are frequently used to complement experimental spectroscopic data. However, specific calculated data for this compound are absent from the literature.

Calculated NMR Chemical Shifts

No published data exists for the calculated Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. The prediction of ¹H and ¹³C NMR chemical shifts is a standard computational task, often performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. rug.nl These calculations are valuable for structure elucidation and for comparing theoretical structures with experimental data. While studies on other amino pyridine (B92270) derivatives have successfully correlated calculated shifts with experimental values, this has not been applied to the target compound. nih.gov

Predicted Vibrational Frequencies (IR, Raman)

There are no available predictions for the infrared (IR) or Raman spectra of this compound. Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of vibrational modes. This information is critical for identifying functional groups and understanding molecular structure. For example, computational studies on other pyridine derivatives have successfully assigned vibrational frequencies for amino and other functional groups. nih.gov A similar analysis on this compound would be needed to provide a theoretical vibrational spectrum.

Advanced Computational Methodologies and Force Field Development

Specific advanced computational methodologies or force field parameters developed for this compound have not been documented. The development of accurate molecular mechanics force fields is crucial for conducting large-scale molecular dynamics (MD) simulations. ethz.chusc.edu This process involves parameterizing bonded and non-bonded terms to reproduce quantum mechanical data or experimental properties. researchgate.netnih.govnih.gov While general force fields like CHARMM General Force Field (CGenFF) or General Amber Force Field (GAFF) can be used to generate parameters for novel small molecules, a dedicated study to develop and validate a specific force field for this compound has not been published. nih.govnih.gov Such a study would be a prerequisite for reliable simulations of its behavior in complex systems.

Design and Synthesis of Analogues and Derivatives of 2 Amino 1 Pyridin 3 Yl Ethylformate for Academic Exploration

Modification of the Formate (B1220265) Ester Group

The formate ester is a primary site for initial structural diversification. Modifications at this position can alter the compound's polarity, steric bulk, and hydrolytic stability. These changes are typically achieved by derivatizing the parent alcohol, 2-amino-1-(pyridin-3-yl)ethanol (B1274046).

Substitution with Other Carboxylate Esters

The replacement of the formate group with other carboxylate esters is a straightforward approach to generating a series of analogues with varying acyl chains. This can be accomplished through standard esterification procedures starting from the parent amino alcohol. Common methods include reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis. The choice of acyl group can range from simple alkyl chains to more complex aromatic or heterocyclic moieties, allowing for fine-tuning of the molecule's physicochemical properties.

Table 1: Examples of Carboxylate Ester Analogues

Compound ID R Group (Ester) General Synthetic Method Key Precursors
A-1 Acetyl (-COCH₃) Acylation 2-amino-1-(pyridin-3-yl)ethanol, Acetyl chloride
A-2 Propionyl (-COC₂H₅) Acylation 2-amino-1-(pyridin-3-yl)ethanol, Propionyl chloride
A-3 Benzoyl (-COC₆H₅) Acylation 2-amino-1-(pyridin-3-yl)ethanol, Benzoyl chloride
A-4 Pivaloyl (-COC(CH₃)₃) Acylation 2-amino-1-(pyridin-3-yl)ethanol, Pivaloyl chloride

Replacement with Amide or Ether Linkages

To explore a broader chemical space and introduce different types of chemical bonds, the ester linkage can be replaced with more stable amide or ether functionalities.

Ether Analogues: The synthesis of ether derivatives involves the O-alkylation of the parent alcohol, 2-amino-1-(pyridin-3-yl)ethanol. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This approach allows for the introduction of a wide variety of alkyl or aryl groups.

Amide Analogues: The synthesis of an amide linkage at the C1 position is more complex and typically requires a multi-step pathway starting from a different precursor, such as 3-acetylpyridine. For instance, the ketone could be converted to an oxime, followed by a Beckmann rearrangement to yield an N-substituted acetamide (B32628) derivative, which can be further modified.

Table 2: Examples of Ether and Amide Linkage Analogues

Compound ID Linkage Type R Group General Synthetic Method Key Precursors
B-1 Ether Methyl (-CH₃) Williamson Ether Synthesis 2-amino-1-(pyridin-3-yl)ethanol, Iodomethane
B-2 Ether Ethyl (-C₂H₅) Williamson Ether Synthesis 2-amino-1-(pyridin-3-yl)ethanol, Iodoethane
B-3 Ether Benzyl (-CH₂C₆H₅) Williamson Ether Synthesis 2-amino-1-(pyridin-3-yl)ethanol, Benzyl bromide
B-4 Amide Acetamide Beckmann Rearrangement 3-Acetylpyridine oxime

Derivatization at the Amino Functionality

The primary amino group at the C2 position is a key site for introducing structural diversity through N-substitution or condensation reactions. These modifications can significantly impact the molecule's basicity and hydrogen bonding capabilities.

N-Substituted Amino Derivatives

The primary amine can be readily converted into secondary or tertiary amines, or into amides and sulfonamides, through various well-established reactions.

N-Alkylation: Secondary and tertiary amines can be prepared via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165), or through direct alkylation with alkyl halides.

N-Acylation: The reaction of the amino group with acyl chlorides or anhydrides yields amide derivatives. This is a common strategy for neutralizing the basicity of the amine and introducing a variety of substituents. Formamides, for example, can be synthesized using formylating agents like ethyl formate. researchgate.net

N-Sulfonylation: Reacting the amine with sulfonyl chlorides produces sulfonamides, which are known for their distinct electronic and geometric properties.

Table 3: Examples of N-Substituted Amino Derivatives

Compound ID N-Substituent Derivative Type General Synthetic Method Key Precursors
C-1 Methyl (-CH₃) Secondary Amine Reductive Amination 2-Amino-1-(pyridin-3-yl)ethylformate, Formaldehyde
C-2 Acetyl (-COCH₃) Amide N-Acylation This compound, Acetic anhydride
C-3 Benzyl (-CH₂C₆H₅) Secondary Amine Reductive Amination This compound, Benzaldehyde
C-4 Tosyl (-SO₂C₆H₄CH₃) Sulfonamide N-Sulfonylation This compound, Tosyl chloride

Formation of Imine and Schiff Base Analogues

The primary amino group readily undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. mdpi.com This reversible reaction is typically carried out in a suitable solvent with removal of water to drive the equilibrium towards the product. nih.gov The formation of a Schiff base introduces a C=N double bond, which alters the geometry and electronic properties of the molecule. This reaction is versatile, allowing for the incorporation of a wide range of aldehyde- or ketone-containing fragments, including aliphatic, aromatic, and heterocyclic systems. researchgate.netmostwiedzy.pl The tautomerization of these compounds between aldimine and ketimine forms can also be a subject of academic study. nih.gov

Table 4: Examples of Imine and Schiff Base Analogues

Compound ID Carbonyl Precursor Resulting Imine Structure General Synthetic Method
D-1 Benzaldehyde -N=CH-C₆H₅ Condensation
D-2 Acetone -N=C(CH₃)₂ Condensation
D-3 Pyridine-2-carboxaldehyde -N=CH-(2-pyridyl) Condensation
D-4 Salicylaldehyde -N=CH-C₆H₄-o-OH Condensation

Structural Elaboration of the Pyridine (B92270) Moiety

The pyridine ring offers opportunities for further structural modification, although its electron-deficient nature makes it less reactive towards electrophilic substitution compared to benzene. Nonetheless, various strategies can be employed to introduce substituents at the 2-, 4-, 5-, and 6-positions.

Electrophilic substitution reactions such as nitration or halogenation can be achieved under specific, often forcing, conditions. Alternatively, the pyridine ring can be activated towards substitution. A more versatile approach involves the use of organometallic cross-coupling reactions. mdpi.com For instance, a halogenated pyridine precursor can be synthesized and then subjected to reactions like Suzuki or Heck couplings to introduce new carbon-carbon bonds. nih.gov This allows for the attachment of a wide array of aryl, heteroaryl, or alkyl groups to the pyridine core, significantly expanding the library of accessible analogues. nih.gov

Table 5: Examples of Pyridine Moiety Derivatives

Compound ID Pyridine Substitution Position(s) General Synthetic Method
E-1 Chloro (-Cl) 2- or 6- Nucleophilic Substitution on Pyridine N-oxide
E-2 Bromo (-Br) 5- Electrophilic Bromination
E-3 Phenyl (-C₆H₅) 6- Suzuki Coupling
E-4 Nitro (-NO₂) 5- Nitration

Substitution Patterns on the Pyridine Ring

Introducing electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups generally increases the electron density of the ring and the basicity of the pyridine nitrogen. This can enhance hydrogen bond acceptor capabilities. Conversely, installing electron-withdrawing groups (EWGs) like halogens (-Cl, -F), nitro (-NO₂), or cyano (-CN) groups decreases the ring's electron density and basicity. beilstein-journals.org Such modifications can alter ligand-receptor interactions and affect the metabolic stability of the compound.

For instance, the introduction of a methyl group at the 5-position of a pyridine ring has been shown to stabilize the ring system and increase fluorescence in certain luminogens, demonstrating the electronic effect of substituents. beilstein-journals.org In the context of this compound, these substitutions could be explored to fine-tune its physicochemical properties for specific research applications.

Table 1: Hypothetical Substitution Patterns on the Pyridine Ring and Their Potential Effects

Position on Pyridine Ring Substituent Group Type Potential Effects on Molecular Properties
C2 -Cl EWG Decreased pKa, potential for new halogen bonding interactions.
C4 -OCH₃ EDG Increased pKa, altered metabolic profile.
C5 -F EWG Minimal steric impact, increased metabolic stability.

Bioisosteric Replacements of the Pyridine Nitrogen

Bioisosterism is a key strategy in medicinal chemistry for optimizing molecular properties while retaining or enhancing biological activity. researchgate.net This involves replacing an atom or group with another that has similar physical or chemical properties. In the case of the pyridine ring in this compound, the nitrogen atom is a key feature, acting as a hydrogen bond acceptor.

Several bioisosteric replacements for the pyridine nitrogen are commonly explored in academic and industrial research:

Benzonitrile (B105546): Replacing the pyridine ring with a benzonitrile group is a well-established strategy. researchgate.net The nitrile group can effectively mimic the hydrogen-bond accepting ability of the pyridine nitrogen. This substitution can sometimes improve biological activity by displacing "unhappy water" molecules from a binding site, which can be an entropically favorable event. researchgate.net

Other Heterocycles: Replacing the pyridine ring with other six-membered nitrogen-containing heterocycles like pyrazine (B50134) or pyrimidine (B1678525) can introduce additional nitrogen atoms, altering solubility, hydrogen bonding patterns, and metabolic stability. nih.gov Five-membered rings such as thiophene (B33073) or furan (B31954) are also common bioisosteres for aromatic systems like pyridine. researchgate.net

2-Difluoromethylpyridine: Research has shown that a 2-difluoromethylpyridine group can serve as a bioisostere for a pyridine-N-oxide. rsc.org This type of replacement can enhance the activity of a parent compound by modifying its electronic and metabolic characteristics. rsc.org

Table 2: Potential Bioisosteric Replacements for the Pyridin-3-yl Group

Original Moiety Bioisosteric Replacement Key Rationale
Pyridin-3-yl 3-cyanophenyl The cyano group mimics the N atom as a hydrogen bond acceptor. researchgate.net
Pyridin-3-yl Pyrazin-2-yl Introduces a second nitrogen atom, potentially improving solubility and altering binding. nih.gov

Stereochemical Variations and Diastereomeric/Enantiomeric Studies

The structure of this compound contains a chiral center at the carbon atom bonded to the pyridyl group, the formate ester, and the aminoethyl side chain. Therefore, the compound can exist as a pair of enantiomers, (R)-2-Amino-1-(pyridin-3-yl)ethylformate and (S)-2-Amino-1-(pyridin-3-yl)ethylformate.

The stereochemistry of molecules is a critical factor in their interaction with biological systems, which are themselves chiral. nih.govnih.gov Enantiomers of a compound can exhibit significantly different biological activities, potencies, and metabolic profiles. Proper handling of ligand stereochemistry can lead to improved affinity and selectivity for biological targets. nih.govnih.gov

Academic exploration of this scaffold would necessitate the synthesis or separation of the individual enantiomers to study their properties independently. Furthermore, the introduction of a second chiral center, for example, by modifying the aminoethyl group, would lead to the formation of diastereomers. Diastereomers have different physical properties and can be separated more easily than enantiomers, and they often display distinct biological activities. nih.gov A comprehensive study would involve evaluating all possible stereoisomers to understand the stereochemical requirements for any observed biological effect.

Table 3: Stereoisomers of this compound

Stereoisomer Chirality at C1 Description
Enantiomer 1 (R) One of the two mirror-image forms of the compound.
Enantiomer 2 (S) The other mirror-image form of the compound.

Rational Design Principles for New Chemical Entities

The development of novel analogues based on the this compound scaffold can be guided by several rational design principles. The pyridine scaffold is highly versatile and has been a focus for synthetic chemists developing new therapeutic leads. rsc.orgnih.gov

Scaffold Hopping and Hybridization: This involves replacing the central pyridine core with other heterocyclic systems (scaffold hopping) or merging it with other known pharmacophores (hybridization) to create novel chemical entities. rsc.org For example, the pyridine ring could be annulated (fused) with another ring system to create a more rigid and conformationally constrained analogue.

Structure-Based Design: If a specific biological target is identified, computational methods like molecular docking can be used to predict how analogues of this compound might bind. ijpsonline.com This allows for the rational design of substitutions and modifications that are predicted to enhance binding affinity and selectivity.

Fragment-Based Design: The pyridine moiety itself can be considered a valuable fragment. This approach involves identifying low-molecular-weight fragments that bind to a biological target and then growing or linking them to develop more potent molecules. The this compound scaffold could be deconstructed into its constituent fragments for such studies.

By applying these principles, researchers can systematically explore the chemical space around this core structure, leading to the discovery of new compounds with unique properties suitable for further academic investigation.

Advanced Research Applications and Future Perspectives of 2 Amino 1 Pyridin 3 Yl Ethylformate

Utility as a Chiral Building Block in Complex Molecule Synthesis

There is currently no available research demonstrating the use of 2-Amino-1-(pyridin-3-yl)ethylformate as a chiral building block in the synthesis of complex molecules.

Theoretical Insights for Structure-Reactivity Relationships

No theoretical or computational studies on the structure-reactivity relationships of this compound have been published.

Integration into Automated Synthesis Platforms

There is no information available on the integration or use of this compound in automated synthesis platforms.

Emerging Trends in Pyridine (B92270) and Amino Alcohol Chemistry

While there are many emerging trends in the broader fields of pyridine and amino alcohol chemistry, there is no specific information linking these trends to this compound.

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